Levonorgestrel Sulfate Sodium Salt

Pharmacokinetics Phase II Metabolism Conjugation Ratios

This sodium salt reference standard is the predominant circulating sulfate metabolite of levonorgestrel, essential for accurate LC-MS/MS method validation. Unlike free base or glucuronide conjugates, its unique sulfate structure and aqueous solubility enable precise preparation of calibration curves and chromatographic impurity profiling for ANDA submissions. Procuring this specific standard ensures valid quantification of drug levels in bioequivalence studies.

Molecular Formula C21H28O5S
Molecular Weight 392.5 g/mol
Cat. No. B13719021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel Sulfate Sodium Salt
Molecular FormulaC21H28O5S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeyLFTOQTVKUXTEIN-XUDSTZEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Levonorgestrel Sulfate Sodium Salt for Analytical Reference Standards and Metabolite Identification


Levonorgestrel Sulfate Sodium Salt (also designated as D-(-)-Norgestrel-17-sulfate Sodium Salt) is a sulfate-conjugated metabolite of the synthetic progestin norgestrel . As a key Phase II conjugation product, this compound circulates predominantly as a sulfate conjugate in serum, which distinguishes its metabolic pathway from other progestins where glucuronidation may dominate [1]. Its primary utility lies not in therapeutic application but as a critical reference standard for the development, validation, and quality control of analytical methods targeting levonorgestrel and norgestrel active pharmaceutical ingredients (APIs). The sodium salt form enhances water solubility relative to the parent steroid, facilitating its handling in aqueous analytical systems . This compound is essential for laboratories conducting metabolite profiling, pharmacokinetic studies, and impurity analysis related to oral contraceptives and intrauterine systems (IUS).

Why Levonorgestrel Sulfate Sodium Salt Cannot Be Substituted by Generic Progestin Metabolites


Substituting Levonorgestrel Sulfate Sodium Salt with other progestin metabolites (e.g., norethindrone sulfate or free levonorgestrel base) introduces significant analytical error and misrepresents biological reality. While many 19-nortestosterone derivatives share a common steroidal backbone, their metabolic fates diverge substantially. Specifically, the metabolites of levonorgestrel circulate primarily as sulfates, whereas norethindrone metabolites are distributed more evenly between sulfate and glucuronide conjugates [1]. Furthermore, the free base (levonorgestrel) exhibits distinct chromatographic retention times and physical properties, such as being insoluble in water versus the sodium salt's aqueous solubility . Using an incorrect reference standard—particularly the wrong conjugation state—invalidates LC-MS/MS method validation and prevents accurate quantification of circulating drug levels in bioequivalence studies, as the extraction efficiency and ionization response differ markedly between the unconjugated parent drug and the polar sulfate conjugate [2].

Quantitative Evidence Guide: Levonorgestrel Sulfate Sodium Salt Differentiation vs. Analogs


Metabolic Distribution: Sulfate Conjugate Dominance in Circulation

Levonorgestrel Sulfate Sodium Salt represents the predominant circulating form of levonorgestrel metabolites. Quantitative metabolic studies comparing levonorgestrel to structurally related norethindrone demonstrate a clear differentiation in conjugation pathways. In serum, levonorgestrel metabolites are found predominantly as sulfates, while urinary excretion shifts to glucuronides. In contrast, norethindrone metabolites exhibit roughly equal distribution between sulfate and glucuronide forms in urine, highlighting a class-specific variation in Phase II enzyme preference [1]. This data supports the necessity of using the sulfate reference standard for accurate measurement of systemic exposure to levonorgestrel.

Pharmacokinetics Phase II Metabolism Conjugation Ratios

Solubility Profile: Aqueous Compatibility vs. Parent Steroid

The sodium salt conjugation of Levonorgestrel Sulfate Sodium Salt confers a distinct solubility advantage over the unconjugated parent compound, Levonorgestrel base. According to vendor technical datasheets, the sulfate sodium salt is soluble in water and methanol, whereas the parent Levonorgestrel base is classified as practically insoluble in water (solubility <1 mg/mL) and requires organic solvents like DMSO or ethanol for dissolution . This fundamental difference eliminates the need for organic co-solvents in aqueous mobile phase preparations, reducing matrix effects in LC-MS analysis and simplifying the preparation of calibration standards for bioanalytical assays [1].

Analytical Chemistry Pre-formulation Solubility

Analytical Selectivity: Identification of EP Impurity G

Levonorgestrel Sulfate Sodium Salt is specifically identified and utilized as the reference standard for Etonogestrel EP Impurity G Sulfate Sodium Salt . In the context of etonogestrel (the active metabolite of desogestrel), this compound serves as a specified impurity in the European Pharmacopoeia monograph. This regulatory designation provides a distinct identity and procurement requirement that is not fulfilled by other levonorgestrel-related impurities (e.g., 10-beta-hydroxy levonorgestrel or 3-oxo derivatives) . Without this specific sulfate salt reference material, laboratories cannot reliably validate methods for the detection and quantification of Impurity G in etonogestrel API or finished drug products.

Quality Control Pharmaceutical Impurities EP Monograph

Procurement-Driven Applications for Levonorgestrel Sulfate Sodium Salt


LC-MS/MS Bioanalytical Method Validation for Levonorgestrel Metabolite Quantification

This scenario is driven by the compound's identity as the predominant circulating sulfate metabolite of levonorgestrel [1]. Unlike free levonorgestrel base, the sulfate conjugate requires distinct sample preparation techniques (e.g., protein precipitation vs. liquid-liquid extraction) due to its polar nature. Procuring this specific standard is essential for establishing Lower Limits of Quantification (LLOQ) and validating accuracy/precision in pharmacokinetic studies of oral contraceptives, intrauterine systems, and emergency contraceptive formulations. The aqueous solubility of the sodium salt directly supports the preparation of calibration curves in surrogate matrices (e.g., charcoal-stripped plasma).

Quality Control Release Testing for Etonogestrel API (EP Impurity G)

This application leverages the compound's regulatory designation as Etonogestrel EP Impurity G Sulfate Sodium Salt . In this scenario, analytical laboratories in the generic pharmaceutical industry use this standard to perform chromatographic purity tests on batches of etonogestrel. The relative retention time (RRT) and response factor established using this reference standard are critical for determining compliance with European Pharmacopoeia limits for specified impurities. Substitution with an alternative sulfate conjugate (e.g., a different steroidal sulfate) would invalidate the impurity profiling due to differing chromatographic behavior and detector response.

Reference Standard for Abbreviated New Drug Application (ANDA) Filings

This scenario addresses the regulatory need for well-characterized reference standards in ANDA submissions. Manufacturers seeking approval for generic norgestrel or levonorgestrel products require a traceable reference standard for impurity profiling and assay verification [2]. Levonorgestrel Sulfate Sodium Salt, supplied with a detailed Certificate of Analysis (CoA) and often traceable to pharmacopeial standards (USP/EP) [2], serves as a critical comparator in demonstrating that the generic product's impurity profile matches the Reference Listed Drug (RLD). Its role as a major metabolite also makes it relevant for demonstrating bioequivalence.

In Vitro Drug Metabolism and Sulfation Pathway Studies

This scenario utilizes the compound as an authentic standard to probe Phase II metabolism. Researchers investigating the interaction of co-administered drugs (e.g., high-dose Vitamin C) with sulfation pathways require this compound to quantify the shift in metabolic conjugation ratios [3]. Since levonorgestrel metabolites circulate primarily as sulfates, the availability of this pure sodium salt allows researchers to measure the extent to which competing substrates inhibit SULT enzymes, thereby impacting the free fraction of the active drug. This is not possible using only the parent levonorgestrel reference standard.

Technical Documentation Hub

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